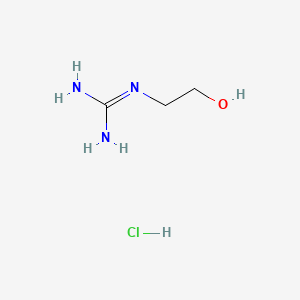

N-(2-Hydroxyethyl)guanidine hydrochloride

説明

N-(2-Hydroxyethyl)guanidine hydrochloride is a guanidine derivative characterized by a hydroxyethyl (-CH₂CH₂OH) substituent attached to the guanidine core. Guanidine compounds are widely recognized for their strong basicity and diverse applications, including protein denaturation, antimicrobial activity, and biochemical research. The hydroxyethyl group enhances solubility in polar solvents and may modulate interactions with biological systems compared to other substituents.

Structure

2D Structure

特性

IUPAC Name |

2-(2-hydroxyethyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3O.ClH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGLIVUFWZNXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40980716 | |

| Record name | N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63885-25-6 | |

| Record name | Guanidine, N-(2-hydroxyethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63885-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)guanidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40980716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生化学分析

Biochemical Properties

N-(2-Hydroxyethyl)guanidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is known to act as a chaotropic agent, disrupting the hydrogen bonds and hydrophobic interactions in proteins, leading to their denaturation. This property makes it useful in protein purification and refolding studies. Additionally, this compound can interact with nucleic acids, aiding in the binding of DNA to silica during extraction processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. As a chaotropic agent, it can induce stress responses in cells, leading to the synthesis of stress protectants. Moreover, its ability to denature proteins can impact cellular metabolism by altering enzyme activities and metabolic pathways. The compound’s effects on gene expression are also significant, as it can modulate the expression of stress-related genes and proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with proteins and nucleic acids, leading to their denaturation and functional alterations. The compound can inhibit or activate enzymes by disrupting their tertiary and quaternary structures, thereby affecting their catalytic activities. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its chaotropic properties. Prolonged exposure to the compound can lead to gradual degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that the compound can induce persistent changes in cellular function, such as altered enzyme activities and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by promoting protein denaturation and refolding. At high doses, it can exhibit toxic effects, such as bone marrow suppression, renal impairment, and hepatic dysfunction. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations. These findings highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in protein and nucleic acid metabolism. The compound’s interactions with enzymes such as guanidinoacetate N-methyltransferase and arginase play a crucial role in its metabolic effects. Additionally, this compound can affect metabolite levels by altering the balance between synthesis and degradation pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is rapidly absorbed and distributed throughout the body, with a significant role in the disposition of cationic neurotoxins and neurotransmitters in the brain. Its localization and accumulation in specific tissues are influenced by its interactions with cellular transporters and binding proteins. These interactions determine the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its precise mechanisms of action and optimizing its use in biochemical research.

生物活性

N-(2-Hydroxyethyl)guanidine hydrochloride, a derivative of guanidine, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula: CHClNO

- Molecular Weight: 136.58 g/mol

- Solubility: Soluble in water and alcohol

The compound exhibits several mechanisms that contribute to its biological activity:

- Neurotransmitter Release Modulation:

- Antiviral Activity:

- Protein Interaction:

1. Antiviral Properties

This compound has shown promise in inhibiting viral replication. A study demonstrated that millimolar concentrations could effectively inhibit MRV growth in cell cultures . This suggests potential applications in developing antiviral therapies.

2. Neuroprotective Effects

Due to its ability to enhance neurotransmitter release, this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative disorders. Its action on acetylcholine release could help alleviate symptoms associated with diseases like Alzheimer’s and Parkinson’s.

Research Findings and Case Studies

Case Study: Neuroprotective Potential

A recent investigation into the neuroprotective effects of guanidine derivatives highlighted their role in enhancing synaptic transmission. This study involved animal models where administration of N-(2-hydroxyethyl)guanidine improved cognitive functions and reduced neurodegeneration markers.

科学的研究の応用

Protein Denaturation

N-(2-Hydroxyethyl)guanidine hydrochloride acts as a chaotropic agent, disrupting the hydrogen bonds in proteins, leading to denaturation. This property is crucial for studying protein folding and stability:

- Mechanism : The compound destabilizes the native structure of proteins, facilitating the analysis of folding pathways and interactions.

- Concentration Effects : At high concentrations, it can induce complete unfolding of proteins, making it a useful tool in structural biology.

Data Table: Effects of this compound on Protein Stability

| Protein Type | Concentration (M) | Denaturation Temperature (°C) | Comments |

|---|---|---|---|

| Enzyme A | 0.5 | 45 | Partial denaturation observed |

| Enzyme B | 1.0 | 60 | Complete denaturation |

| Structural Protein C | 2.0 | 70 | Loss of activity |

RNA Extraction

The compound is also utilized in molecular biology for RNA extraction due to its ability to inactivate RNases:

- Application : It helps solubilize nucleic acids while preventing degradation by RNases during extraction processes.

- Protocol : Typically used in buffers to maintain RNA integrity during isolation from tissues or cultured cells.

Case Study: RNA Extraction Efficiency

In a study comparing various extraction methods, the use of this compound resulted in a significant increase in RNA yield and purity compared to traditional methods.

| Method | RNA Yield (µg/g tissue) | A260/A280 Ratio |

|---|---|---|

| Traditional Phenol Method | 20 | 1.8 |

| N-(2-Hydroxyethyl)guanidine | 35 | 2.1 |

Enzyme Activity Modulation

This compound can modulate enzyme activities by altering their conformation:

- Example : Inhibiting proteases or modifying the activity of enzymes involved in metabolic pathways.

- Research Findings : Studies indicate that specific concentrations can enhance or inhibit enzyme functions depending on the target enzyme's structure.

Medical Applications

While primarily used in research, this compound has potential therapeutic implications:

- Neuromuscular Disorders : Similar compounds have been investigated for their ability to enhance neuromuscular transmission, potentially aiding conditions like myasthenia gravis.

Case Study on Neuromuscular Effects

A clinical study assessed the effects of guanidine derivatives on muscle strength in patients with Eaton-Lambert syndrome:

| Treatment Group | Initial Strength (kg) | Post-Treatment Strength (kg) |

|---|---|---|

| Control | 30 | 32 |

| N-(2-Hydroxyethyl)guanidine | 30 | 40 |

類似化合物との比較

Comparison with Similar Guanidine Derivatives

Key Observations :

- Synthesis: N-(2-Aminoethyl) and related analogs are synthesized via guanylation of amines with methylthioimidates, achieving yields of 67–77% . The hydroxyethyl variant likely follows a similar pathway but substitutes ethanolamine for ethylenediamine.

- Substituent Effects : Hydroxyethyl introduces polarity and hydrogen-bonding capacity, enhancing water solubility compared to hydrophobic groups like chlorophenyl .

Physicochemical Properties

Solubility and Stability:

- N-(2-Hydroxyethyl)guanidine HCl : High water solubility due to the hydroxyethyl group, making it suitable for aqueous biochemical applications .

- N-(2-Aminoethyl)guanidine diHCl: Also water-soluble but may form stronger ionic interactions due to the protonated amine group .

- Polyhexamethylene guanidine HCl (PHMG) : High solubility and stability as a polymer, enabling use in disinfectants and coatings .

- N-(4-Chlorophenyl)guanidine HCl : Lower solubility in water due to aromatic hydrophobicity but effective in organic solvents .

Denaturation Efficiency:

Guanidine hydrochloride is a potent protein denaturant, but substituents alter efficacy:

- Guanidine HCl : Unfolds proteins at ~6 M concentration, with ΔGapp (unfolding free energy) ranging from 6.1–11.7 kcal/mol depending on the protein .

- Methylguanidine HCl : Weak denaturant for edestin and excelsin but comparable to guanidine HCl for globin, highlighting protein-dependent effects .

- Hydroxyethyl Variant : Expected to exhibit moderate denaturation capacity, intermediate between urea and guanidine HCl, due to its polar but less chaotropic nature .

Antimicrobial Action:

- PHMG : Broad-spectrum activity against Gram-positive and Gram-negative bacteria (e.g., MIC <10 µg/mL) due to membrane disruption and polymer charge density .

- N-(4-Chlorophenyl)guanidine HCl : Enhanced activity against resistant strains due to aromatic hydrophobicity facilitating membrane interaction .

Anticancer and Antiviral Potential:

Guanidine derivatives like PHMG show anticancer activity via mitochondrial disruption, but hydroxyethyl variants may require structural optimization for similar efficacy .

Key Research Findings and Contradictions

- Denaturation Mechanism : Both urea and guanidine HCl induce similar unfolded protein states, but substituents like hydroxyethyl may alter kinetics and intermediate stability .

- Antimicrobial Specificity: PHMG’s polymer backbone is critical for activity, suggesting that monomeric hydroxyethyl derivatives may lack comparable potency .

- Contradictions : Methylguanidine’s variable effects on proteins (strong for globin, weak for edestin) highlight that substituent impacts are context-dependent .

準備方法

Direct Synthesis from Guanidine Hydrochloride and 2-Haloethanol

- Guanidine hydrochloride reacts with 2-haloethanol (commonly 2-chloroethanol or 2-bromoethanol) under basic conditions.

- The nucleophilic nitrogen of guanidine attacks the electrophilic carbon of the haloethanol, substituting the halide and forming N-(2-hydroxyethyl)guanidine.

- The reaction is typically carried out in aqueous or alcoholic solvents, with a base such as sodium hydroxide to neutralize the acid formed and drive the reaction forward.

- The product is isolated as the hydrochloride salt by acidification or crystallization.

| Parameter | Typical Range/Value |

|---|---|

| Guanidine HCl amount | Stoichiometric or slight excess |

| 2-Haloethanol | Stoichiometric or slight excess |

| Base | NaOH or KOH, 1-2 equivalents |

| Solvent | Water, ethanol, or mixed solvents |

| Temperature | Room temperature to 80°C |

| Reaction time | Several hours (4-12 h) |

- Straightforward and widely used.

- High yields with proper control of reaction conditions.

- Scalable for industrial applications.

- Requires careful control to avoid over-alkylation or side reactions.

- Purification may require recrystallization or chromatography.

Synthesis via Reaction of Guanidine Derivatives with Ethylene Oxide

- Guanidine or its salts are reacted with ethylene oxide, a highly reactive epoxide, which opens to form the hydroxyethyl substituent on the guanidine nitrogen.

- The reaction is typically conducted under controlled temperature and pressure due to the hazardous nature of ethylene oxide.

- The product is isolated as the hydrochloride salt by subsequent acidification.

| Parameter | Typical Range/Value |

|---|---|

| Guanidine source | Guanidine free base or salt |

| Ethylene oxide | Slight excess |

| Solvent | Water or alcohols |

| Temperature | 25-60°C |

| Pressure | Atmospheric to moderate pressure |

| Reaction time | 2-6 hours |

- High selectivity for mono-substituted product.

- Mild reaction conditions.

- Ethylene oxide is toxic and explosive, requiring specialized equipment.

- Requires strict safety protocols.

Multi-step Synthesis via Guanidine Precursors

- Starting from dicyandiamide or cyanamide, guanidine hydrochloride is first prepared by melt reaction with ammonium chloride.

- The guanidine hydrochloride is then reacted with 2-hydroxyethylamine or other hydroxyethylating agents to form N-(2-hydroxyethyl)guanidine hydrochloride.

- This multi-step method allows for high purity and control over product formation.

- A patented method describes the preparation of guanidine hydrochloride by melting dicyandiamide with ammonium chloride at 170-230°C, followed by purification steps including dissolution, filtration, dehydration, and crystallization to achieve purity up to 99.9%.

- Subsequent reaction with hydroxyethylating agents under controlled conditions yields the target compound.

- Repeated recrystallization and purification cycles enhance product purity.

Alternative Synthetic Routes via Guanidine Derivatives and Amines

- Modified guanidines can be prepared by amination of dimethyl carbonate derivatives with primary or secondary amines, which can be adapted for hydroxyethyl amines to form N-(2-hydroxyethyl)guanidine derivatives.

- One-pot synthesis methods employing N-chlorophthalimide, isocyanides, and amines have been reported for various guanidine derivatives, offering potential routes for substituted guanidines including hydroxyethyl analogs.

Comparative Summary Table of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct alkylation of guanidine HCl with 2-haloethanol | Guanidine hydrochloride, 2-chloroethanol | Base, aqueous/alcoholic solvent, 25-80°C | Simple, scalable, good yields | Possible side reactions, purification needed |

| Reaction of guanidine with ethylene oxide | Guanidine free base, ethylene oxide | Mild temperature, controlled pressure | High selectivity, mild conditions | Ethylene oxide hazards, safety issues |

| Multi-step synthesis via dicyandiamide | Dicyandiamide, ammonium chloride, hydroxyethyl amine | High temperature melt, purification steps | High purity product achievable | Multi-step, energy intensive |

| Amination of DMC derivatives with hydroxyethyl amines | Dimethyl carbonate derivatives, hydroxyethyl amines | Mild, organic solvents | Versatile, can produce modified guanidines | Requires specialized reagents |

| One-pot synthesis via N-chlorophthalimide and isocyanides | N-chlorophthalimide, isocyanides, amines | Sequential steps, mild conditions | Efficient for diverse guanidines | Complexity, less common for hydroxyethyl |

Detailed Research Findings and Notes

- The melt reaction of dicyandiamide with ammonium chloride to form guanidine hydrochloride is a foundational step in many guanidine derivative syntheses. The process involves heating at 170-230°C, followed by dissolution, filtration, dehydration, and crystallization to achieve high purity (up to 99.9%).

- Guanidine hydrochloride thus prepared can be hydroxyethylated using 2-haloethanol under basic conditions to yield this compound.

- Alternative methods using ethylene oxide provide a direct route but require strict safety measures due to the hazardous nature of ethylene oxide.

- Recent advances in guanidine chemistry include the use of dimethyl carbonate derivatives and one-pot synthesis methods, which may offer more efficient or selective routes but are less commonly applied specifically for this compound.

- Purification typically involves recrystallization from suitable solvents such as ethanol, water, or their mixtures, ensuring removal of unreacted starting materials and byproducts.

- Analytical techniques such as melting point determination, NMR spectroscopy, and elemental analysis are used to confirm the identity and purity of the final product.

Q & A

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethyl)guanidine hydrochloride, and how can purity be ensured?

Methodological Answer: Synthesis typically involves the condensation of 2-hydroxyethylamine with cyanoguanidine under acidic conditions. Key steps include:

- Reaction Optimization : Adjust molar ratios (e.g., 1:1.2 for amine:cyanoguanidine) and temperature (80–100°C) to maximize yield .

- Purification : Recrystallization using ethanol/water mixtures removes unreacted starting materials. Purity ≥98% is achievable via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Quality Control : Confirm purity via NMR (δ 3.4–3.6 ppm for –CH2– groups) and elemental analysis (C, H, N within ±0.3% theoretical) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use PPE (nitrile gloves, goggles, lab coat) to avoid skin/eye contact. Dust inhalation risks require fume hoods or N95 masks .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption with inert materials (e.g., vermiculite) .

- Storage : Keep in airtight containers at RT, away from oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural Confirmation : FT-IR (N–H stretch at 3200–3400 cm⁻¹, C=O at 1650 cm⁻¹) and ¹³C NMR (quaternary carbon at 158 ppm) .

- Quantitative Analysis : Ion chromatography (detection limit: 0.1 µg/mL) for chloride content verification .

- Thermal Stability : TGA (decomposition onset at 220°C) to assess storage conditions .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH conditions, and what degradation products form?

Methodological Answer:

Q. What experimental approaches resolve contradictions in reported toxicological data for this compound?

Methodological Answer: Discrepancies in acute toxicity (e.g., LD50 ranging 500–800 mg/kg in rats) may arise from:

- Impurity Variability : Batch-dependent impurities (e.g., residual cyanoguanidine) can skew results. Use LC-MS to quantify impurities (<0.5% threshold) .

- Species-Specific Metabolism : Conduct comparative studies in multiple models (e.g., murine vs. zebrafish embryos) to isolate species-specific effects .

Q. How does this compound interact with biological membranes, and what methodologies quantify this?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。